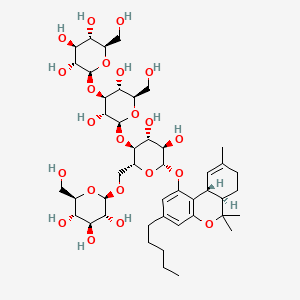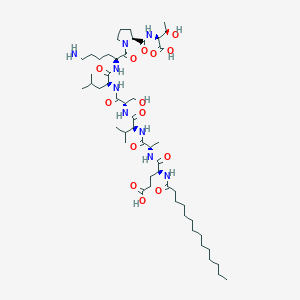
PKC|A inhibitor peptide,myristoylated
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YT-001 is a small molecule drug developed by Young Therapeutics LLC. It is a protein kinase C epsilon inhibitor, primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly reperfusion injury .
Preparation Methods
The synthetic route for YT-001 involves the myristoylation of a peptide sequence. The peptide sequence is N-myristoylated-L-glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine . The reaction conditions typically involve the use of myristic acid and coupling agents to facilitate the attachment of the myristoyl group to the peptide. Industrial production methods for YT-001 are not extensively documented, but they likely involve large-scale peptide synthesis techniques and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
YT-001 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
YT-001 has several scientific research applications, including:
Chemistry: It is used as a model compound to study protein kinase C epsilon inhibition and its effects on various biochemical pathways.
Biology: YT-001 is investigated for its role in modulating cellular signaling pathways, particularly those involved in inflammation and cell survival.
Medicine: The compound is being explored for its potential therapeutic applications in treating cardiovascular diseases, especially reperfusion injury.
Industry: YT-001 may have applications in the development of new pharmaceuticals targeting protein kinase C epsilon and related pathways.
Mechanism of Action
YT-001 exerts its effects by inhibiting protein kinase C epsilon, a key enzyme involved in various cellular signaling pathways. By inhibiting this enzyme, YT-001 can modulate the activity of downstream targets and pathways, leading to reduced inflammation, improved cell survival, and enhanced cardiac function after reperfusion injury .
Comparison with Similar Compounds
Similar compounds to YT-001 include other protein kinase C inhibitors such as:
Gö 6983: A broad-spectrum protein kinase C inhibitor.
Ro 31-8220: Another protein kinase C inhibitor with a different specificity profile.
Bisindolylmaleimide I: A selective inhibitor of protein kinase C.
YT-001 is unique in its specific inhibition of protein kinase C epsilon, which makes it particularly valuable for studying and potentially treating conditions where this enzyme plays a critical role .
Properties
CAS No. |
1072301-78-0 |
|---|---|
Molecular Formula |
C51H91N9O14 |
Molecular Weight |
1054.3 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxo-4-(tetradecanoylamino)pentanoic acid |
InChI |
InChI=1S/C51H91N9O14/c1-8-9-10-11-12-13-14-15-16-17-18-24-40(63)54-35(25-26-41(64)65)45(67)53-33(6)44(66)58-42(32(4)5)49(71)57-38(30-61)47(69)56-37(29-31(2)3)46(68)55-36(22-19-20-27-52)50(72)60-28-21-23-39(60)48(70)59-43(34(7)62)51(73)74/h31-39,42-43,61-62H,8-30,52H2,1-7H3,(H,53,67)(H,54,63)(H,55,68)(H,56,69)(H,57,71)(H,58,66)(H,59,70)(H,64,65)(H,73,74)/t33-,34+,35-,36-,37-,38-,39-,42-,43-/m0/s1 |
InChI Key |
JIZVBWPFTIJRJW-XXNHCHLUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


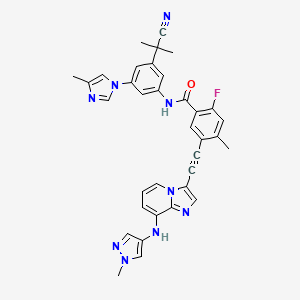
![(1-hydroxy-4-(((2-((4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinolin-7-yl)oxy)ethoxy)carbonyl)amino)butane-1,1-diyl)bis(hydrogen phosphonate)](/img/structure/B10860934.png)
![cyclopropyl-dimethyl-[2-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyethyl]azanium](/img/structure/B10860944.png)
![(E)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10860950.png)
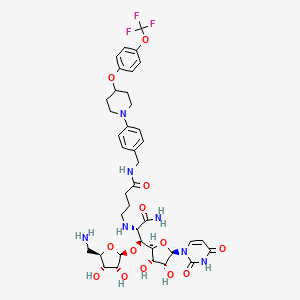
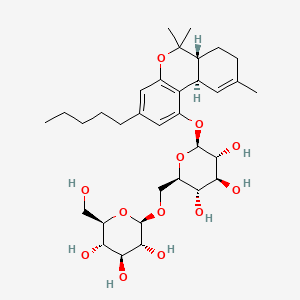
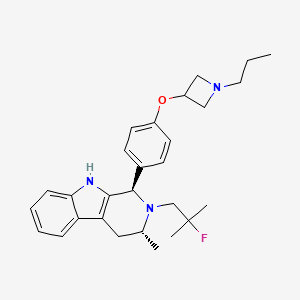
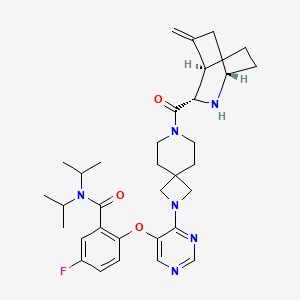
![(3S,6S,14S)-6-acetamido-N-[1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide](/img/structure/B10860991.png)
![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid](/img/structure/B10861018.png)
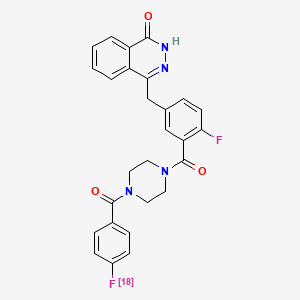
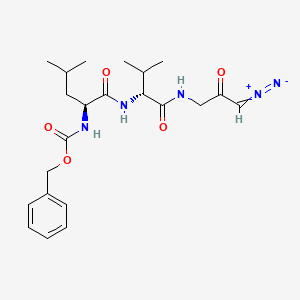
![2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide;hydrochloride](/img/structure/B10861031.png)
